Mass Shift Resolution vs. Unlabeled Analyte
Coenzyme A S-Pyrazinecarboxylate-d3 incorporates three deuterium atoms at the 3, 5, and 6 positions of the pyrazine ring, producing a molecular ion [M+H]+ with a nominal mass shift of +3 Da relative to the unlabeled analyte . This mass difference enables unambiguous resolution by triple quadrupole or high-resolution mass spectrometers while preserving co-elution with the unlabeled pyrazinecarboxylate-CoA thioester. By contrast, the unlabeled parent compound (C636415, MW 939.56 as trisodium salt) cannot serve as an internal standard because it produces an identical mass spectrum to the endogenous analyte, making it impossible to distinguish standard from analyte signal .
| Evidence Dimension | Molecular ion mass (nominal MW of free acid form for MS detection) |
|---|---|
| Target Compound Data | 876.63 g/mol (d3-labeled free acid form, +3 Da vs. unlabeled free acid) |
| Comparator Or Baseline | Unlabeled Coenzyme A S-Pyrazinecarboxylate free acid: calculated ~873.6 g/mol (3 H vs. 3 D at pyrazine positions) |
| Quantified Difference | +3 Da mass shift attributable to three deuterium atoms replacing hydrogen at pyrazine ring positions 3, 5, and 6 |
| Conditions | Mass spectrometric analysis; free acid molecular weight comparison extracted from vendor technical datasheets (TRC products C636417 vs. C636415) |
Why This Matters
This +3 Da shift is the minimum mass difference required to avoid isotopic overlap with the natural abundance 13C isotopologue of the unlabeled analyte, ensuring baseline-resolved selected reaction monitoring (SRM) transitions for accurate quantification.
